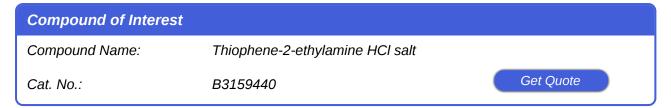


# Molecular weight of Thiophene-2-ethylamine HCl salt

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An In-depth Technical Guide to Thiophene-2-ethylamine Hydrochloride

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and safety data for thiophene-2-ethylamine and its hydrochloride (HCl) salt. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

### **Physicochemical Properties**

Thiophene-2-ethylamine and its HCl salt are foundational molecules in the synthesis of various pharmaceuticals and agrochemicals.[1] The addition of the hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is often crucial for pharmaceutical applications.[2]

The quantitative data for both the free base and its HCl salt are summarized below for clear comparison.



Property	Thiophene-2-ethylamine (Free Base)	Thiophene-2-ethylamine HCl Salt
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NS[1][3][4]	C <sub>6</sub> H <sub>10</sub> CINS[5]
Molecular Weight	127.21 g/mol [1][3][4][6]	163.67 g/mol [5]
Appearance	Colorless to light yellow liquid[7][8]	White to off-white solid[5]
Melting Point	N/A	~185 - 189 °C[5]
Boiling Point	200-201 °C at 750 mmHg[3][7]	N/A
Density	1.087 g/mL at 25 °C[3][7]	N/A
Refractive Index	n20/D 1.551[3][7]	N/A
Flash Point	88 °C (190.4 °F) - closed cup	N/A
Solubility	N/A	Soluble in water[5]

## **Experimental Protocols: Synthesis**

Several synthetic routes for producing thiophene-2-ethylamine have been documented. The choice of method often depends on the availability of starting materials, desired yield, and scalability for industrial production.

## Method 1: Reduction of Thiophene-2-acetaldehyde Oxime

A common laboratory-scale synthesis involves the conversion of a thiophene-based aldehyde to an oxime, followed by reduction.[2][7][9]

- Aldehyde Formation: Thiophene is reacted with N,N-Dimethylformamide (DMF) to produce 2thiophenecarbaldehyde.[7][9]
- Acetaldehyde Formation: The resulting 2-thiophenecarbaldehyde is reacted with isopropyl chloroacetate to yield 2-thiopheneacetaldehyde.[7][9]

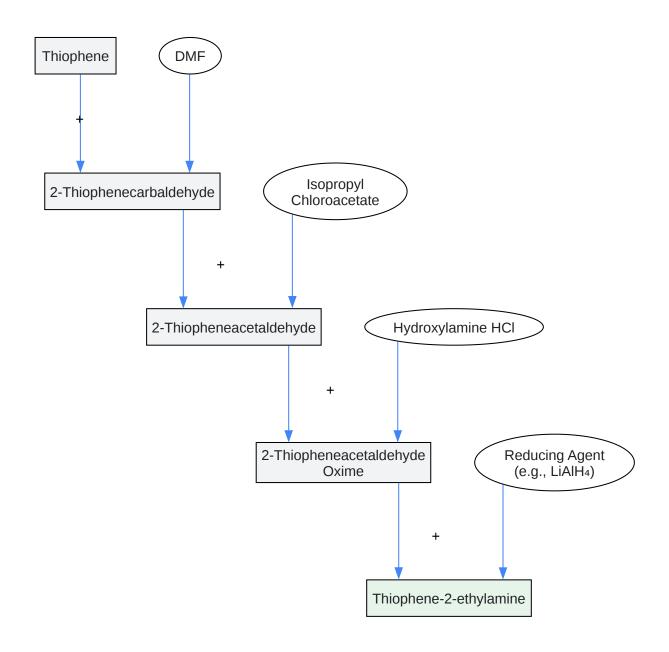






- Oxime Synthesis: The 2-thiopheneacetaldehyde is then treated with hydroxylamine hydrochloride in a solvent such as ethanol to form 2-thiopheneacetaldehyde oxime.[2][7][9] A base is typically used to neutralize the hydrochloride.[2]
- Reduction to Amine: The oxime is reduced to the primary amine, thiophene-2-ethylamine.[7]
  [9] Common reducing agents for this step include lithium aluminum hydride (LiAlH<sub>4</sub>) or catalytic hydrogenation with Raney nickel or palladium on carbon (Pd/C).[2]





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Caption: Synthesis of Thiophene-2-ethylamine via the Oxime Reduction Pathway.



# Method 2: Synthesis from 2-Bromothiophene (Grignard Reaction)

This industrial-scale method involves a Grignard reagent, followed by esterification and ammonolysis.[10]

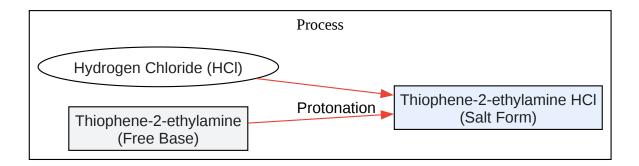
- Bromination: Thiophene is first brominated at a low temperature to produce 2bromothiophene.[10]
- Grignard Reaction: The 2-bromothiophene undergoes a Grignard reaction with magnesium chips in an anhydrous solvent.[10]
- Alcohol Formation: The resulting Grignard reagent is reacted with ethylene oxide to generate
  2-thiophene ethanol.[10]
- Esterification and Ammonolysis: The 2-thiophene ethanol is converted to thiophene-2-ethylamine through a two-step process of esterification followed by ammonolysis.[10]

#### **Method 3: Formation of the Hydrochloride Salt**

The conversion of the free base amine to its hydrochloride salt is a critical step for improving the compound's handling properties, stability, and solubility.[2]

- Dissolution: The purified thiophene-2-ethylamine (free base) is dissolved in a suitable organic solvent, such as diethyl ether or ethanol.[2]
- Protonation: Hydrogen chloride (HCl), either as a gas or dissolved in a solvent, is introduced into the solution.[2] This protonates the primary amino group.
- Precipitation and Isolation: The **thiophene-2-ethylamine HCl salt**, being less soluble in the organic solvent, precipitates out and can be isolated by filtration.





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Caption: Conversion of Thiophene-2-ethylamine Free Base to its HCl Salt.

#### Safety and Handling

Thiophene-2-ethylamine is classified as a hazardous substance.

- Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[11] It is corrosive and can cause severe skin burns and eye damage.[8][12] It is also irritating to the respiratory system.
  [3][11]
- Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE, including protective gloves, clothing, and eye/face protection, is mandatory.[8] For procedures that may generate dust or vapors, a dust mask (type N95 or equivalent) and use of a well-ventilated area or closed system are required.[8]
- First Aid:
  - Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[8][12]
  - Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible.[8][12]
  - Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8][12]
  - Ingestion: Rinse the mouth but do not induce vomiting.[8][12]



- In all cases of exposure, immediate medical attention is required.[8][12]
- Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[8][12] It should be kept in a corrosives area, potentially refrigerated.[8][12]

#### **Applications**

Thiophene-2-ethylamine is a versatile building block in organic synthesis. It is used as a reactant in the creation of various derivatives, including:

- Pyrimidine and acylguanidine derivatives.[7]
- Geldanamycin derivatives that act as HCV replication inhibitors.[7]
- It is also used to functionalize multiwall carbon nanotubes (MWCNTs).[7]

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